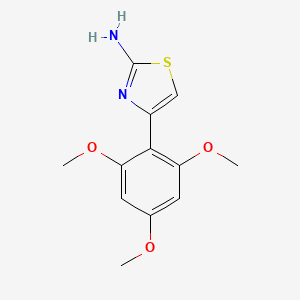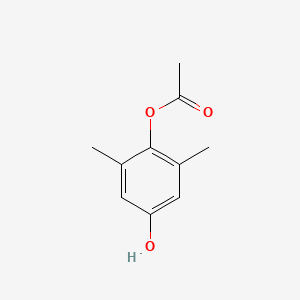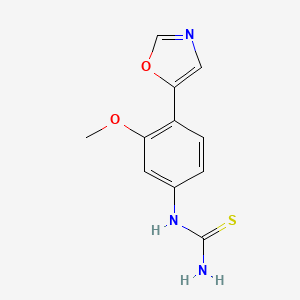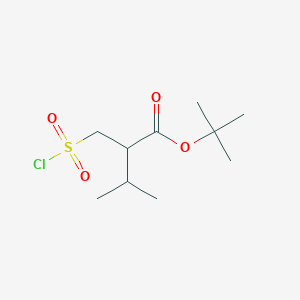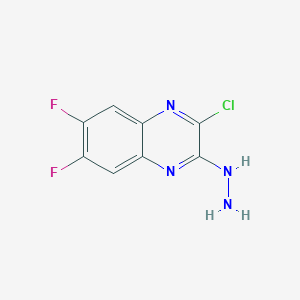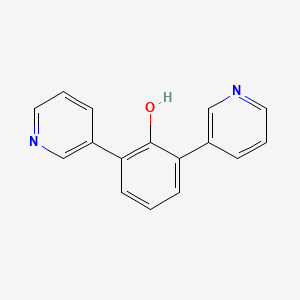![molecular formula C18H28ClNO2 B8311988 4-[3-(dibutylamino)propoxy]benzoyl Chloride](/img/structure/B8311988.png)
4-[3-(dibutylamino)propoxy]benzoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(dibutylamino)propoxy]benzoyl Chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a benzene ring, which is further substituted with a 3-dibutylaminopropoxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(dibutylamino)propoxy]benzoyl Chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 3-dibutylaminopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
4-[3-(dibutylamino)propoxy]benzoyl Chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the benzoyl chloride group can be hydrolyzed to form the corresponding benzoic acid derivative.
Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions with aromatic compounds to form benzophenone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Water or aqueous solutions of bases such as sodium hydroxide can be used to hydrolyze the benzoyl chloride group.
Friedel-Crafts Acylation: Catalysts such as aluminum chloride or ferric chloride are used to facilitate the acylation reaction.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Benzoic Acid Derivatives: Formed from hydrolysis.
Benzophenone Derivatives: Formed from Friedel-Crafts acylation.
Scientific Research Applications
4-[3-(dibutylamino)propoxy]benzoyl Chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the synthesis of drug molecules, particularly those that require a benzoyl chloride moiety for their biological activity.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Biological Research: The compound can be used to modify biomolecules such as proteins and peptides for studying their structure and function.
Mechanism of Action
The mechanism of action of 4-[3-(dibutylamino)propoxy]benzoyl Chloride involves its reactivity as an acylating agent. The benzoyl chloride group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form covalent bonds with various substrates, leading to the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler compound with a benzoyl chloride group attached directly to a benzene ring.
4-Hydroxybenzoyl Chloride: Similar structure but with a hydroxyl group instead of the 3-dibutylaminopropoxyl group.
3,4-Dimethoxybenzoyl Chloride: Contains methoxy groups on the benzene ring instead of the 3-dibutylaminopropoxyl group.
Uniqueness
4-[3-(dibutylamino)propoxy]benzoyl Chloride is unique due to the presence of the 3-dibutylaminopropoxyl group, which imparts specific chemical properties and reactivity. This makes it suitable for applications where a bulky, electron-donating substituent is required. Additionally, the compound’s ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C18H28ClNO2 |
|---|---|
Molecular Weight |
325.9 g/mol |
IUPAC Name |
4-[3-(dibutylamino)propoxy]benzoyl chloride |
InChI |
InChI=1S/C18H28ClNO2/c1-3-5-12-20(13-6-4-2)14-7-15-22-17-10-8-16(9-11-17)18(19)21/h8-11H,3-7,12-15H2,1-2H3 |
InChI Key |
VFUIMOGHUGFEBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


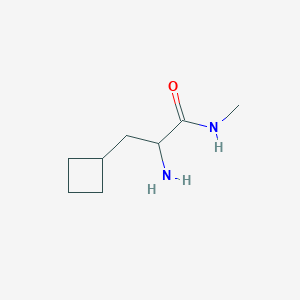
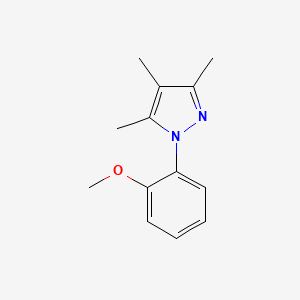
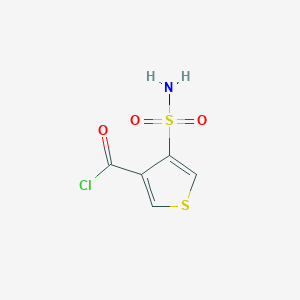
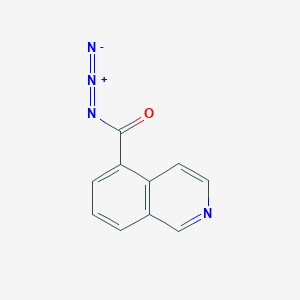
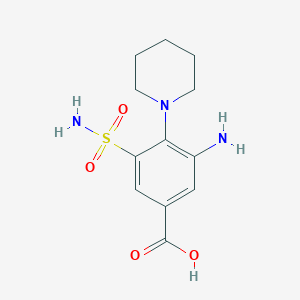
![2-Thiophenecarboxylicacid,5-(3,3-dimethyl-1-butyn-1-yl)-3-[1,4-dioxaspiro[4.5]dec-8-yl[(4-methyl-3-cyclohexen-1-yl)carbonyl]amino]-,methylester](/img/structure/B8311954.png)
![Methyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate](/img/structure/B8311960.png)
